1-Methyl-7-nitronaphthalene
Overview
Description
1-Methyl-7-nitronaphthalene is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of naphthalene, which is a mutagenic nitroaromatic compound present in diesel exhaust and causes acute liver and lung toxicity in rodents . It is an intermediate in the production of naphthylamine, a precursor to dyes .
Synthesis Analysis
The synthesis of 1-Nitronaphthalene, a close relative of 1-Methyl-7-nitronaphthalene, has been studied extensively. It is typically achieved through the nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane . The reaction occurs under homogeneous conditions and GC-MS analysis of the product showed peaks corresponding to 1-nitronaphthalene (96%) and 2-nitronaphthalene (4%) .Molecular Structure Analysis
The molecular structure of 1-Methyl-7-nitronaphthalene consists of a naphthalene core with a nitro group (-NO2) and a methyl group (-CH3) attached. The average mass of the molecule is 187.195 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-7-nitronaphthalene are not well-documented, it can be inferred from studies on naphthalene and its derivatives that these compounds undergo extensive oxidation of the aromatic nucleus, with some oxidation of the methyl group .Scientific Research Applications
Excited-state Dynamics and Photophysics
1-Methyl-7-nitronaphthalene, along with its derivatives, has been studied for its unique excited-state dynamics. Research has shown that these compounds undergo rapid nonradiative decay channels leading to the triplet state, a process that occurs in less than 200 fs. This rapid intersystem crossing is influenced by the energy gap between the singlet excited state and the receiver triplet state, as well as the conformational relaxation of the molecule. Such studies are crucial for understanding photophysical properties of similar organic compounds (Vogt, Reichardt, & Crespo-Hernández, 2013).
Applications in Battery Technology
1-Nitronaphthalene has been explored as a cathode material for magnesium reserve batteries. The compound's ability to act as a battery depolarizer, in conjunction with a high-energy magnesium anode, demonstrates its potential in energy storage applications. Optimization of its concentration in the cathode mix has shown to improve battery performance (Thirunakaran et al., 1996).
Photochemical Transformations
The photochemical transformations of nitronaphthalene derivatives, including 1-methyl-7-nitronaphthalene, have been a subject of research. For example, these compounds have been shown to undergo photoreactions in specific media, leading to the production of chloronaphthalenes. This type of aromatic photosubstitution is significant in the field of organic photochemistry (Frśater & Havinga, 1970).
Atmospheric Chemistry
Studies on the atmospheric chemistry of nitronaphthalene derivatives have revealed that photolysis is a major degradation pathway under ambient conditions. Such research is vital for understanding the environmental impact and distribution patterns of these compounds in the atmosphere (Arey et al., 1990).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of 1-nitronaphthalene. Studies have explored efficient synthesis methods and examined the chemical shifts and coupling constants in its structure. Such information is essential for its application in the synthesis of medicines, dyes, and other chemicals (Gong-an, Jiang-huan, & Xiaopeng, 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-7-nitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXWLSIDOXNUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151419 | |
Record name | 1-Methyl-7-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-nitronaphthalene | |
CAS RN |
116530-07-5 | |
Record name | 1-Methyl-7-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116530075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-7-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-7-NITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P496X2834M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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